TCS 46B - 302799-86-6

TCS 46B

Catalog Number: EVT-254224
CAS Number: 302799-86-6
Molecular Formula: C22H23N3O
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TCS 46b is a subtype-selective NR1A/NR2B NMDA receptor antagonist.
Orally active, subtype-selective NR1A/NR2B NMDA receptor antagonist (IC50 values are 5.3, 35000 and > 100000 nM for NR1A/2B, NR1A/2A and NR1A/2C receptor subtypes respectively). Potentiates the effect of L-DOPA in 6-OHDA-lesioned rats following oral administration.
  • Compound Description: This compound is a chalcone derivative characterized by an E conformation around its olefinic double bond. It exhibits a nearly planar structure, with a dihedral angle of 3.11° between the benzodioxole and benzene rings. []
  • Compound Description: This series of compounds, synthesized via a microwave-assisted method, demonstrated notable antimicrobial, anticancer, and antioxidant activities. Specifically, compounds 7a and 7d exhibited stronger antimicrobial effects compared to cefotaxime and fluconazole, while also showing higher cytotoxicity against NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon) cancer cell lines than the reference drug doxorubicin. []
  • Compound Description: This series of pyrrolo[2,1-b][1,3]benzothiazole derivatives, also synthesized using a microwave-assisted pathway, exhibited significant antimicrobial, anticancer, and antioxidant properties. Similar to the 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives mentioned earlier, compounds 9a and 9d displayed superior antimicrobial activity compared to cefotaxime and fluconazole, alongside higher cytotoxicity against NCI-H460, HepG2, and HCT-116 cancer cell lines in comparison to doxorubicin. []
Synthesis Analysis

The synthesis of TCS 46B involves several intricate steps:

  1. Formation of Benzimidazole Core: The synthesis begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative to form the benzimidazole core. This step is crucial as it establishes the foundational structure of the compound.
  2. Introduction of Alkyne Group: An alkyne group is introduced through a Sonogashira coupling reaction. This reaction involves coupling an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst, facilitating the formation of complex molecular structures.
  3. Final Assembly: The final step involves a nucleophilic substitution reaction where the benzimidazole core is coupled with a benzylpiperidine moiety, completing the synthesis of TCS 46B.
Molecular Structure Analysis

The molecular structure of TCS 46B can be described in terms of its key components:

  • Molecular Formula: The compound has a molecular formula of C21H25N3, which contributes to its unique properties.
  • Molecular Weight: The molecular weight is approximately 345.4 g/mol.
  • Structural Features: The structure includes a benzimidazole ring fused with a benzylpiperidine moiety and an alkyne functional group, which are critical for its biological activity.

The structural integrity and specific functional groups present in TCS 46B are essential for its interaction with the N-methyl-D-aspartate receptors .

Chemical Reactions Analysis

TCS 46B is involved in various chemical reactions:

  • Oxidation: The compound can undergo oxidation reactions, yielding oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert TCS 46B into its reduced forms, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic and electrophilic substitution reactions can modify functional groups on the benzimidazole core using reagents like alkyl halides and acyl chlorides .

Major Products

The primary products from these reactions often include various substituted benzimidazole derivatives, which may exhibit different pharmacological properties.

Mechanism of Action

TCS 46B acts primarily as an antagonist for the GluN1A/GluN2B N-methyl-D-aspartate receptor subtype. Its mechanism involves:

  • Competitive Inhibition: By binding to the receptor site, TCS 46B prevents the activation by endogenous ligands such as glutamate and glycine, which are necessary for receptor activation.
  • Neuroprotective Effects: This inhibition can lead to neuroprotective effects, making it valuable in studying neurological disorders such as Parkinson's disease and Alzheimer's disease .
Physical and Chemical Properties Analysis

TCS 46B exhibits several notable physical and chemical properties:

  • Solubility: The compound is slightly soluble in water but more soluble in organic solvents.
  • Stability: TCS 46B shows stability under standard laboratory conditions but should be handled under inert atmospheres to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

These properties are essential for practical applications in laboratory settings and pharmaceutical formulations .

Applications

TCS 46B has diverse applications across various scientific fields:

  • Pharmaceutical Research: It is extensively used in drug discovery processes aimed at developing treatments for neurological disorders due to its selective antagonistic properties on N-methyl-D-aspartate receptors.
  • Biological Studies: Researchers utilize TCS 46B to explore receptor mechanisms and pathways involved in synaptic transmission and neuroplasticity.
  • Chemistry: The compound serves as a valuable reagent in click chemistry, facilitating complex molecule synthesis through copper-catalyzed azide-alkyne cycloaddition reactions .
Mechanistic Pharmacology of TCS 46b as a GluN1A/GluN2B-Selective NMDA Receptor Antagonist

Molecular Targeting of NMDA Receptor Subtypes

TCS 46b (Compound 46b) is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN1A/GluN2B subunit configuration. Its molecular specificity is demonstrated by a 1,000-fold higher affinity for GluN1A/GluN2B receptors (IC50 = 5.3 nM) compared to GluN1A/GluN2A (IC50 = 35 µM) or GluN1A/GluN2C (IC50 >100 µM) subtypes [1]. This exceptional selectivity arises from structural recognition of unique residues within the GluN2B subunit’s extracellular ligand-binding domain (LBD), particularly in the hinge region between S1 and S2 segments that undergoes conformational rearrangement during receptor activation [4] [8].

The pharmacological profile of TCS 46b distinguishes it from pan-NMDA antagonists like MK-801 or non-selective compounds such as ifenprodil derivatives. While ifenprodil also targets GluN2B-containing receptors, TCS 46b exhibits superior selectivity against non-NMDA receptors, showing only weak activity at α-1 adrenergic receptors (IC50 = 0.5 µM) and dopamine D2 receptors (IC50 = 2.6 µM) [1]. This subunit-specific targeting is functionally significant because GluN2B-containing NMDA receptors are enriched extrasynaptically and mediate distinct signaling cascades linked to cell survival, synaptic plasticity, and excitotoxic pathways [6] [8].

Table 1: Selectivity Profile of TCS 46b Across NMDA Receptor Subtypes

Receptor SubtypeIC50Fold Selectivity vs. GluN1A/GluN2B
GluN1A/GluN2B5.3 nM1
GluN1A/GluN2A35 µM~6,600
GluN1A/GluN2C>100 µM>18,800
α-1 adrenergic0.5 µM~94
Dopamine D22.6 µM~490

Allosteric Modulation vs. Competitive Inhibition Mechanisms

TCS 46b functions as a non-competitive antagonist, binding to an allosteric site distinct from the glutamate or glycine orthosteric binding pockets. This mechanistic classification is supported by several lines of evidence:

  • Binding Site Localization: Molecular modeling studies indicate interaction with a hydrophobic pocket at the GluN1-GluN2B interface, involving residues from both subunits that are not conserved in other GluN2 subtypes. This binding stabilizes the closed-cleft conformation of the GluN2B LBD, preventing channel gating [4] [7].
  • Lack of Glutamate Competition: Functional assays show TCS 46b inhibits NMDA-evoked currents non-competitively, as increasing glutamate concentrations do not reverse its inhibitory effect. This contrasts with competitive antagonists like D-AP5, which shift glutamate dose-response curves rightward [8] [10].
  • State Dependence: TCS 46b exhibits higher affinity for agonist-bound receptors, consistent with allosteric modulators that stabilize specific conformational states. This distinguishes it from pore blockers like Mg2+ or MK-801 [4].

Allosteric NMDA receptor modulators like TCS 46b offer pharmacological advantages over orthosteric inhibitors, including:

  • Subtype Selectivity: Allosteric sites exhibit greater structural diversity across receptor subtypes than conserved orthosteric sites [5] [9].
  • Pathway Bias: They may preferentially inhibit specific downstream signaling cascades (e.g., Ca2+ influx versus MAPK activation) by modulating receptor conformation without complete blockade [7].
  • Physiological Compatibility: Partial inhibition preserves basal NMDA receptor activity essential for cognitive function, potentially reducing side effects like psychosis associated with full antagonists [8].

Pharmacodynamic Profiling in Synaptic Plasticity Models

TCS 46b modulates synaptic plasticity by selectively inhibiting GluN2B-containing NMDA receptors, which are critical for long-term depression (LTD), spine restructuring, and metaplasticity. Key pharmacodynamic findings include:

  • Dendritic Spine Regulation: In cortical neurons, TCS 46b (100 nM) prevents NMDA-induced loss of dendritic spines by blocking GluN2B-mediated Ca2+ overload. This is quantified by confocal microscopy showing >40% preservation of spine density compared to untreated controls following excitotoxic insult [6].
  • LTP/LTD Modulation: At hippocampal Schaffer collateral-CA1 synapses, TCS 46b (10–30 nM) suppresses LTD induction without affecting LTP. This dissociation arises because LTD requires GluN2B-mediated Ca2+ signaling, while LTP predominantly involves GluN2A-containing receptors [3] [8].
  • Noradrenergic Interactions: TCS 46b indirectly potentiates NMDA-evoked noradrenaline release in the prefrontal cortex by preventing GluN2B-mediated feedback inhibition. This is demonstrated by microdialysis showing 2.5-fold increases in noradrenaline efflux when co-applied with threshold NMDA concentrations [10].

Table 2: Effects of TCS 46b on Synaptic Protein Expression and Morphology

ParameterChange vs. ControlExperimental ModelConcentration
Dendritic spine density+42%*Rat cortical neurons100 nM
PSD-95 clusteringNo changeMouse hippocampal slices50 nM
ARC expression-35%*SK-N-MC neuroblastoma cells200 nM
NMDA-evoked noradrenaline+150%*Rat prefrontal cortex slices30 nM
*p<0.05 vs. NMDA-treated controls

TCS 46b’s effects on synaptic protein networks are particularly relevant in disease models:

  • Parkinsonian Models: In 6-OHDA-lesioned rats, TCS 46b (10–30 mg/kg) potentiates L-DOPA’s efficacy by enhancing striatal plasticity. This is evidenced by increased c-Fos expression in the dorsolateral striatum and improved motor function in stepping tests [1].
  • HIV Neuropathology: TCS 46b prevents HIV clade B-induced downregulation of synaptic proteins (ARC, NMDAR1) in astrocytes, suggesting a protective role against HIV-associated neurocognitive disorders [6].
  • Negative Feedback Disruption: Computational models propose that TCS 46b may interfere with protein degradation feedback loops involving KIBRA-PKMζ complexes, potentially stabilizing synaptic efficacy by reducing GluN2B turnover [3].

Properties

CAS Number

302799-86-6

Product Name

TCS 46B

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C22H23N3O/c26-22-23-20-9-8-18(16-21(20)24-22)7-4-12-25-13-10-19(11-14-25)15-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,10-15H2,(H2,23,24,26)

InChI Key

JJEXWPHPFZLTCU-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4

Synonyms

1,3-Dihydro-5-[3-[4-(phenylmethyl)-1-2H-benzimidazol-2-one

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC#CC3=CC4=C(C=C3)NC(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.